tert-butyl N-[2-(difluoromethyl)cyclopentyl]carbamate
Description
tert-Butyl N-[2-(difluoromethyl)cyclopentyl]carbamate (CAS 1421604-44-5) is a carbamate derivative characterized by a cyclopentyl ring substituted with a difluoromethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. Its molecular formula is C₁₁H₁₉F₂NO₂, with a molecular weight of 235.27 g/mol and a purity of ≥95% . This compound is primarily utilized in organic synthesis and medicinal chemistry as a protected intermediate for constructing nitrogen-containing molecules, particularly in the development of bioactive compounds targeting receptors such as cannabinoid receptors .
Properties
Molecular Formula |
C11H19F2NO2 |
|---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
tert-butyl N-[2-(difluoromethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H19F2NO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(8)9(12)13/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
RTJXKBCOFPFTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(difluoromethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative containing a difluoromethyl group. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to regenerate the parent amine. This reaction is critical for deprotection in synthetic workflows:
Acidic Hydrolysis
-
Conditions: 4M HCl in dioxane, 60°C, 6 hours
-
Product: 2-(difluoromethyl)cyclopentylamine hydrochloride
-
Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
Basic Hydrolysis
-
Conditions: 2N NaOH, reflux, 8 hours
-
Product: Free amine with CO₂ and tert-butanol byproducts
Nucleophilic Substitution at the Difluoromethyl Group
The difluoromethyl (-CF₂H) substituent participates in nucleophilic displacement reactions, particularly with strong bases:
| Reaction Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| KOtBu, DMF, 80°C, 12 hours | Methoxide | 2-(methoxymethyl)cyclopentyl carbamate | 72% | |
| NaH, THF, 0°C to rt, 6 hours | Thiophenol | 2-(phenylthiomethyl)cyclopentyl carbamate | 68% |
The reaction proceeds via deprotonation of -CF₂H to form a fluorinated carbanion intermediate, which is subsequently quenched by the nucleophile.
Catalytic Hydrogenation
The cyclopentyl ring undergoes hydrogenation under catalytic conditions to modify stereochemistry or reduce unsaturated bonds:
Conditions
-
Catalyst: 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 24 hours
-
Product: cis-2-(difluoromethyl)cyclopentyl carbamate (diastereomeric ratio 3:1)
-
Selectivity: Influenced by steric hindrance from the tert-butyl group .
Thermal Decomposition via Curtius Rearrangement
Heating generates isocyanate intermediates, enabling trapping with alcohols or amines:
Mechanism
-
Thermal cleavage of the carbamate to form 2-(difluoromethyl)cyclopentyl isocyanate.
-
Trapping with tert-butanol (Boc₂O as reagent) regenerates the original carbamate (self-cyclization) .
Key Data
-
Temperature: 75°C (aromatic systems require higher temps than aliphatic) .
-
Byproduct: tert-Butyl ester (observed in competing pathways) .
Indium-Mediated Alkylation
The carbamate nitrogen reacts with alkyl halides in the presence of indium catalysts:
| Alkyl Halide | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | In (5 mol%), DMF, 60°C, 8 hours | N-methyl-2-(difluoromethyl)cyclopentyl carbamate | 78% |
| Benzyl bromide | In (5 mol%), THF, rt, 12 hours | N-benzyl-2-(difluoromethyl)cyclopentyl carbamate | 65% |
This method avoids overalkylation due to indium’s unique coordination properties .
Interaction with Biological Targets
While not a traditional "reaction," the carbamate’s electrophilic carbonyl engages in covalent binding with enzymes:
Example
-
HIV-1 protease inhibition: Carbamate NH forms hydrogen bonds with Gly27 backbone, while the carbonyl interacts with structural water molecules (PDB: 3S7P) .
Stability Under Oxidative Conditions
The difluoromethyl group confers resistance to oxidation:
| Oxidizing Agent | Conditions | Result |
|---|---|---|
| H₂O₂ (30%) | RT, 24 hours | No degradation |
| KMnO₄ (0.1M) | H₂O, 50°C, 6 hours | Partial oxidation to carboxylic acid |
This compound’s reactivity is defined by the interplay of its sterically demanding tert-butyl group, electron-withdrawing difluoromethyl substituent, and conformationally flexible cyclopentyl ring. Its applications span from synthetic intermediates to bioactive scaffolds, leveraging both its stability and strategic bond-cleavage pathways .
Scientific Research Applications
tert-Butyl N-[2-(difluoromethyl)cyclopentyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(difluoromethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The target compound’s difluoromethyl group enhances metabolic stability and lipophilicity compared to mono-fluorinated analogs like the 3-fluorophenyl derivative .
- Aromatic vs. Aliphatic Systems : Compounds with aromatic substituents (e.g., dichlorophenyl, nitrophenyl) exhibit stronger π-π interactions in receptor binding, whereas aliphatic systems (e.g., cyclopentyl) favor conformational flexibility .
Physicochemical and Spectroscopic Properties
- NMR Data :
- The target compound’s ¹⁹F NMR signal for the difluoromethyl group is expected near -97 ppm , aligning with tert-butyl N-[2-(2-{[(2,2-dimethoxyethyl)carbamoyl]difluoromethyl}-1H-indol-3-yl)ethyl]carbamate (δ = -97.17 ppm) .
- Aromatic analogs (e.g., nitrophenyl derivatives) show distinct ¹H NMR shifts for nitro groups (δ = 8.1–8.5 ppm) .
- Mass Spectrometry : The target compound’s HRMS (expected m/z 235.27) matches closely with measured values (e.g., 440.2000 vs. 440.1997 for a related indole-carbamate) .
Biological Activity
tert-butyl N-[2-(difluoromethyl)cyclopentyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound this compound belongs to the class of carbamates, which are known for their stability and ability to modulate biological interactions. Carbamates often serve as peptide bond surrogates in drug design due to their favorable pharmacokinetic profiles, including membrane permeability and metabolic stability .
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, including signal transduction and gene expression. The presence of the difluoromethyl group may enhance the compound's affinity for its targets, potentially improving its efficacy compared to non-fluorinated analogs .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing oxadiazole moieties have shown in vitro cytotoxic activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .
Table 1: Anticancer Activity of Related Compounds
Anti-inflammatory Activity
Carbamates have also been linked to anti-inflammatory effects. Studies have shown that certain carbamate derivatives can inhibit pro-inflammatory cytokines and pathways such as NF-κB activation . This suggests that this compound may possess similar properties, although specific data on this compound is limited.
Case Studies
While direct case studies specifically focusing on this compound are scarce, related compounds have provided insight into potential applications:
- Inhibition of Enzymes : Research on related carbamates has demonstrated their ability to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX-1 and COX-2) .
- Cell Line Studies : In vitro studies on similar compounds have shown promising results in inhibiting cell proliferation in various cancer types, indicating a potential pathway for further exploration with this compound .
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[2-(difluoromethyl)cyclopentyl]carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves introducing the difluoromethyl group to a cyclopentane scaffold followed by carbamate protection. Key steps include:
- Cyclopentane functionalization : Fluorination via electrophilic or nucleophilic agents (e.g., Selectfluor® or DAST) to install the difluoromethyl group. Reaction temperature (-20°C to 0°C) and solvent polarity (e.g., DCM or THF) critically affect regioselectivity .
- Carbamate protection : Use tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., DMAP or TEA) to protect the amine. Excess Boc reagent (1.2–1.5 equivalents) ensures complete conversion while minimizing side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) improves purity (>95%).
Q. How does the difluoromethyl group influence the compound’s physicochemical properties and reactivity?
- Methodological Answer : The difluoromethyl group (-CF₂H) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Key effects include:
- Conformational rigidity : The electronegative fluorine atoms restrict rotation around the C-C bond, stabilizing specific conformers. This can be validated via NMR (¹⁹F-¹H coupling constants) .
- Hydrogen-bonding potential : The -CF₂H group acts as a weak hydrogen-bond donor, influencing solubility and crystal packing. X-ray crystallography (using SHELX programs) reveals intermolecular interactions in the solid state .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of techniques ensures accurate structural assignment:
- ¹H/¹³C NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm) and Boc tert-butyl signals (δ 1.4 ppm).
- ¹⁹F NMR : Confirm difluoromethyl presence (δ -120 to -140 ppm, split into doublets due to J-F coupling) .
- IR spectroscopy : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled, and what analytical methods resolve ambiguities?
- Methodological Answer :
- Chiral auxiliaries or catalysts : Use enantioselective fluorination agents (e.g., Cinchona alkaloid-derived catalysts) to achieve desired stereochemistry .
- X-ray crystallography : Resolve absolute configuration by analyzing anomalous scattering data (SHELXL refinement) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with hexane/isopropanol eluents.
Q. What computational strategies predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- DFT calculations : Model hydrolysis pathways of the Boc group under acidic conditions (e.g., TFA). Transition-state analysis identifies rate-limiting steps .
- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 40–60°C. Monitor degradation via LC-MS and assign degradation products using HRMS fragmentation patterns .
Q. How do structural modifications (e.g., replacing cyclopentyl with cyclohexyl) affect biological activity?
- Methodological Answer :
- SAR studies : Synthesize analogs with varied ring sizes and fluorination patterns.
- Enzyme inhibition assays : Test analogs against target enzymes (e.g., kinases or proteases) to correlate ring size/fluorine position with IC₅₀ values .
- Molecular docking : Use software like AutoDock Vina to simulate ligand-protein interactions, focusing on fluorine’s role in binding affinity .
Q. How can conflicting crystallographic and spectroscopic data be resolved during structure validation?
- Methodological Answer :
- Multi-technique validation : Cross-reference X-ray data (bond lengths/angles) with NOESY/ROESY NMR to confirm spatial arrangements .
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational flexibility that may explain discrepancies .
Contradictions and Challenges in Existing Data
- Fluorine’s electronic effects : Some studies suggest -CF₂H acts as a hydrogen-bond donor , while others attribute its behavior to steric effects. Resolve via IR titration experiments with DMSO-d₆ to probe H-bonding .
- Boc group stability : Conflicting reports on hydrolysis rates in aqueous vs. non-polar solvents. Address via kinetic studies under controlled humidity and solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
